molecular formula C18H18ClFN2O4S B2985946 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine CAS No. 670272-28-3

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine

Cat. No. B2985946
CAS RN: 670272-28-3
M. Wt: 412.86
InChI Key: BXMIUBDSZLAVIC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used as a recreational drug due to its stimulant effects. However, the scientific community has been interested in BZP due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of sulfonylpiperazine derivatives, focusing on two unique applications:

Antibacterial Activity

Sulfonylpiperazine derivatives have shown promising results in antibacterial activity. Studies have indicated that these compounds exhibit significant biological activities against various bacterial strains such as Xanthomonas oryzaepv. oryzae (Xoo) , Xanthomonas axonopodispv. citri (Xac) , and Ralstonia solanacearum (Rs) .

Biomedical Applications

The sulfonyl group attached to the piperazine ring in these derivatives imparts crucial physicochemical properties, such as improved metabolic stability and increased lipophilicity. These properties facilitate interactions with target proteins, which is essential for the development of new drugs .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c19-15-10-14(2-3-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIUBDSZLAVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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